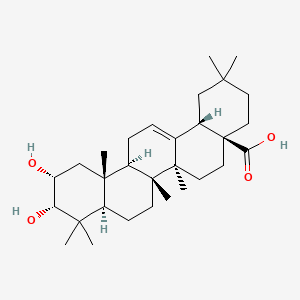

2,3-Dihydroxy-12-oleanen-28-oic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

2,3-Dihydroxy-12-oleanen-28-oic acid: is a pentacyclic triterpenoid that is the 3α-hydroxy epimer of maslinic acid. It is isolated from plants such as Prunella vulgaris and Isodon japonicus and exhibits notable anti-inflammatory activity . The molecular formula of this compound is C30H48O4, and it has a molecular weight of 472.7 g/mol .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydroxy-12-oleanen-28-oic acid involves the epimerization of maslinic acid. This process can be achieved through various chemical reactions, including the use of specific reagents and catalysts to induce the desired stereochemical change. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production of this compound typically involves the extraction and purification from natural sources, such as the leaves and stems of Prunella vulgaris and Isodon japonicus. The extraction process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound .

化学反応の分析

Oxidation Reactions

The hydroxyl groups at C-2 and C-3 undergo selective oxidation to form ketones, enabling further functionalization:

-

C-3 Oxidation : Treatment with Jones’ reagent converts the 3β-hydroxyl group to a ketone, yielding 3-oxo derivatives. This reaction is critical for altering electronic properties and enhancing bioactivity .

-

C-2 Oxidation : Similarly, oxidation of the 2α-hydroxyl group produces 2-oxo derivatives, which serve as intermediates for Wittig reactions .

Example Reaction Pathway :

2,3-Dihydroxy-12-oleanen-28-oic acid → (Jones’ reagent) → 3-Oxo-2α-hydroxy-12-oleanen-28-oic acid

Esterification and Glycosylation

The C-28 carboxylic acid participates in esterification and glycosylation to improve solubility or modulate activity:

-

Methyl Ester Formation : Reaction with methanol under acidic conditions produces methyl esters (e.g., methyl 2α,3β-dihydroxy-12-oleanen-28-oate), a common step in semi-synthetic workflows .

-

Sulfation and Glucosylation :

Key Derivatives :

| Derivative | Modification Site | Biological Relevance | Source |

|---|---|---|---|

| Methyl ester | C-28 | Intermediate for rearrangements | |

| 3-Sulfate glucosyl ester | C-3, C-28 | Enhanced bioavailability |

Solvolysis and A-Ring Rearrangements

Tosyl derivatives of the compound undergo solvolysis, leading to structural rearrangements:

-

Acetolysis of 2-Tosyl Derivatives : Reaction with AcOK/AcOH induces a 2(3)→4-abeo rearrangement , forming a cyclopentanic A-ring aldehyde (methyl A-neo-3α-formyl-12-oleanen-28-oate ) .

-

Mechanistic Insight : The trans-periplanar alignment of the tosyloxy group (C-2) and the C-3/C-4 bond facilitates concerted bond migration, confirmed by NMR and computational studies .

Reaction Conditions :

Wittig Reactions

3-Oxo derivatives react with phosphonium ylides to introduce alkenes:

-

Example : Treatment with methyltriphenylphosphonium bromide and sec-butyllithium yields 3α-ethenyl derivatives , expanding structural diversity .

Product Profile :

Biological Activity-Driven Modifications

Derivatives are synthesized to probe structure-activity relationships:

-

Apoptosis Induction : Methyl esters and oxidized derivatives (e.g., 3-oxo analogs) show enhanced caspase-3 activation in colon cancer cells .

-

Cytotoxicity : Low cytotoxicity of parent compound necessitates functionalization (e.g., sulfation) to improve therapeutic indices .

Computational and Spectroscopic Validation

-

13C NMR Predictions : Density functional theory (DFT) calculations (B3LYP/6-31G*) align with experimental shifts, validating reaction products (e.g., δC deviations <3 ppm for methyl groups) .

-

MS/MS Fragmentation : Used to characterize sulfated and glucosylated derivatives, confirming ester linkages .

科学的研究の応用

Anti-inflammatory Effects

Maslinic acid exhibits potent anti-inflammatory properties. Research has shown that it inhibits the production of pro-inflammatory cytokines and reduces oxidative stress. For instance, a study demonstrated that maslinic acid significantly suppressed the expression of cyclooxygenase 2 (COX-2) and inducible nitric oxide synthase (iNOS) in cultured astrocytes stimulated with lipopolysaccharide (LPS) .

Anticancer Properties

Maslinic acid has been identified as having anticancer effects, particularly against colon cancer cells. Studies involving HT29 and Caco-2 colon cancer cell lines revealed that maslinic acid induced apoptosis through caspase-dependent mechanisms, leading to cell cycle arrest and DNA fragmentation . The compound was found to inhibit cell growth at concentrations ranging from 61 to 116 µM, demonstrating its potential as a therapeutic agent for cancer treatment.

Antioxidant Activity

Maslinic acid possesses significant antioxidant capabilities, which help in neutralizing free radicals and reducing cellular damage. This property is crucial in preventing oxidative stress-related diseases and has implications in aging and chronic disease management .

Nutritional Applications

Maslinic acid is increasingly recognized for its health benefits when included in dietary sources. As a component of the Mediterranean diet, it contributes to cardiovascular health and has been associated with reduced risks of chronic diseases due to its anti-inflammatory and antioxidant properties .

Agricultural Uses

In agriculture, maslinic acid has been studied for its potential as a natural pesticide and growth regulator. Its ability to enhance plant resistance against pathogens can lead to reduced reliance on synthetic pesticides, promoting sustainable agricultural practices .

Case Studies

作用機序

The mechanism of action of 2,3-Dihydroxy-12-oleanen-28-oic acid involves the modulation of various molecular targets and pathways. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins. Additionally, this compound activates antioxidant response elements (AREs) and increases the expression of heme oxygenase-1 (HO-1), providing protection against oxidative stress .

類似化合物との比較

Similar Compounds

Similar compounds to 2,3-Dihydroxy-12-oleanen-28-oic acid include:

Maslinic acid: The parent compound, also a pentacyclic triterpenoid with similar biological activities.

Oleanolic acid: Another triterpenoid with anti-inflammatory and antioxidant properties.

Ursolic acid: A triterpenoid known for its anti-tumor and anti-inflammatory effects.

Uniqueness

This compound is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. Its distinct epimeric form may result in different pharmacokinetic and pharmacodynamic properties compared to its analogs .

特性

分子式 |

C30H48O4 |

|---|---|

分子量 |

472.7 g/mol |

IUPAC名 |

(4aS,6aR,6aS,6bR,8aR,10S,11R,12aR,14bS)-10,11-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C30H48O4/c1-25(2)12-14-30(24(33)34)15-13-28(6)18(19(30)16-25)8-9-22-27(5)17-20(31)23(32)26(3,4)21(27)10-11-29(22,28)7/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34)/t19-,20+,21-,22+,23+,27-,28+,29+,30-/m0/s1 |

InChIキー |

MDZKJHQSJHYOHJ-HFYZCPLSSA-N |

SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1)C)C(=O)O)C |

異性体SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@H]([C@H](C3(C)C)O)O)C |

正規SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1)C)C(=O)O)C |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。